An In-depth Technical Guide to 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pyrazole derivative, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It details the compound's chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and explores its potential applications within the broader context of medicinal chemistry and drug development. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents.
Introduction and Chemical Identity
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[3][4] The compound 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a functionalized pyrazole that holds potential as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[5] The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol moiety can influence solubility and provide a point for further derivatization.
It is important to note a point of potential ambiguity regarding isomeric structures. While this guide focuses on the tertiary alcohol, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS Number: 1008510-87-9) , due to greater availability of public data, a constitutional isomer, the primary alcohol 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS Number: 877401-11-1), also exists. Researchers should exercise diligence in confirming the identity of their materials.
Chemical Structure:
Figure 1. Chemical Structure of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological and chemical systems, including its solubility, membrane permeability, and potential for forming intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1008510-87-9 | [6], |
| Molecular Formula | C₇H₁₁BrN₂O | [6] |
| Molecular Weight | 219.08 g/mol | [6], |
| Purity | ≥97% | [6], [7] |
| SMILES | BrC1=CN(CC(C)(O)C)N=C1 | [6] |
| InChI Key | IOUKCMFUEJBHER-UHFFFAOYSA-N | [7], [8] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [6] |
| LogP (Predicted) | 1.4165 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
| Storage Conditions | 4°C | [6] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be efficiently achieved through the N-alkylation of 4-bromopyrazole with a suitable electrophile. A logical and commonly employed strategy for introducing the 2-hydroxy-2-methylpropyl group is the ring-opening of an epoxide.[9] This approach is favored for its high atom economy and the ability to generate the desired alcohol functionality directly.
The proposed synthetic route involves the base-catalyzed nucleophilic attack of the pyrazole nitrogen on 1,2-epoxy-2-methylpropane (also known as isobutylene oxide).[10]
Caption: Proposed synthesis workflow for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of N-alkylation and epoxide ring-opening reactions.[11] Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq) and anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise. If using NaH, add it carefully in small portions (vigorous hydrogen gas evolution will occur). If using K₂CO₃, it can be added in one portion.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazolate anion.
-
Epoxide Addition: Cool the reaction mixture back to 0 °C. Add 1,2-epoxy-2-methylpropane (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Rationale and Mechanistic Insights
-
Choice of Base: A strong base is required to deprotonate the pyrazole N-H, which has a pKa of approximately 14. Sodium hydride is a powerful, non-nucleophilic base that irreversibly forms the pyrazolate anion. Potassium carbonate is a milder, safer alternative that can also be effective, particularly at elevated temperatures.
-
Alkylation Regioselectivity: Unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent due to symmetry, leading to a single N-alkylated product.[3]
-
Epoxide Ring-Opening: The reaction proceeds via a base-catalyzed Sₙ2 mechanism.[11] The highly nucleophilic pyrazolate anion attacks one of the carbon atoms of the epoxide ring. In the case of 1,2-epoxy-2-methylpropane, the attack occurs at the less sterically hindered primary carbon, leading to the formation of the tertiary alcohol upon work-up.[13] This regioselectivity is a hallmark of base-catalyzed epoxide openings.[11]
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not widely published, its structural components suggest significant potential as an intermediate in drug discovery.[14] The value of this molecule lies in the strategic combination of the 4-bromopyrazole core and the appended side chain.
The 4-Bromopyrazole Scaffold
The 4-bromopyrazole moiety is a versatile platform for building molecular complexity. The bromine atom serves as a key functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
These reactions allow for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies to optimize ligand binding, potency, and pharmacokinetic properties.[3]
The Role of the Pyrazole Core in Pharmacological Activity
The pyrazole ring itself is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. It can:
-
Act as a Bioisostere: The pyrazole ring can serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[3]
-
Engage in Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, and in the case of an N-H pyrazole, as a donor, facilitating crucial interactions with biological targets like enzymes and receptors.[3]
-
Modulate Lipophilicity: The incorporation of the heterocycle influences the overall lipophilicity of a compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
The pyrazole scaffold is a key component in drugs targeting a vast range of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders.[15][16][17]
Potential Therapeutic Areas
Given the prevalence of the pyrazole scaffold in active pharmaceutical ingredients, derivatives of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol could be investigated in numerous therapeutic areas, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyrazole core to interact with the hinge region of the ATP binding site.
-
Anti-inflammatory Agents: As exemplified by celecoxib (a COX-2 inhibitor), pyrazoles are effective scaffolds for anti-inflammatory drugs.[5]
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[4][16]
The tertiary alcohol side chain can also play a role by providing a hydrogen bond donor/acceptor site and improving aqueous solubility, a desirable feature for many drug candidates.
Conclusion
1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward via the N-alkylation of 4-bromopyrazole with an epoxide. The presence of a reactive bromine handle and a pyrazole core—a proven pharmacophore—makes this compound and its subsequent derivatives attractive candidates for screening and development in a wide range of drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize, handle, and strategically employ this versatile intermediate in the quest for novel therapeutics.
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